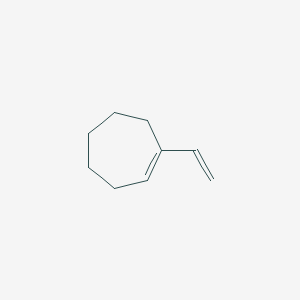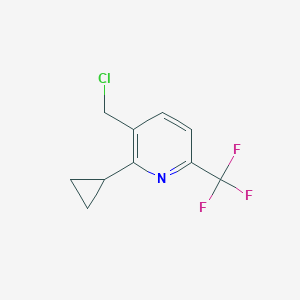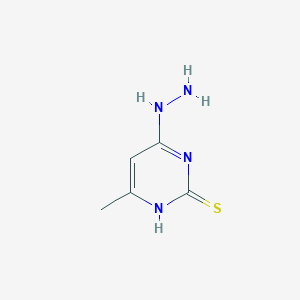
Cycloheptene, 1-ethenyl-
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Cycloheptene, 1-ethenyl-, can be synthesized through several methods. One common approach involves the ring-opening of cycloheptene oxide with a base, followed by the addition of an ethenyl group. Another method involves the dehydration of cycloheptanol to form cycloheptene, which is then subjected to further reactions to introduce the ethenyl group .
Industrial Production Methods
In an industrial setting, cycloheptene, 1-ethenyl-, can be produced through large-scale chemical processes that involve the use of catalysts and controlled reaction conditions. The use of palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, has been reported to be effective in the synthesis of cycloheptene derivatives .
化学反応の分析
Types of Reactions
Cycloheptene, 1-ethenyl-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the double bond to a single bond, forming cycloheptane derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Hydroxylated Products: Result from hydroxylation reactions.
Cycloheptane Derivatives: Produced through reduction reactions.
科学的研究の応用
Cycloheptene, 1-ethenyl-, has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for bioactive compounds.
作用機序
The mechanism of action of cycloheptene, 1-ethenyl-, involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles to form new products. Additionally, the ethenyl group can participate in polymerization reactions, contributing to the formation of complex polymer structures .
類似化合物との比較
Similar Compounds
Cyclohexene: A six-membered ring with a double bond, similar in structure but with one less carbon atom.
Cyclooctene: An eight-membered ring with a double bond, larger in size compared to cycloheptene.
Cyclopentene: A five-membered ring with a double bond, smaller in size compared to cycloheptene.
Uniqueness
Cycloheptene, 1-ethenyl-, is unique due to its seven-membered ring structure, which provides distinct chemical properties and reactivity compared to other cycloalkenes. The presence of the ethenyl group further enhances its versatility in chemical reactions and applications .
特性
CAS番号 |
65811-18-9 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
1-ethenylcycloheptene |
InChI |
InChI=1S/C9H14/c1-2-9-7-5-3-4-6-8-9/h2,7H,1,3-6,8H2 |
InChIキー |
IGCQXPZQGHULRC-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CCCCCC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8672912.png)








